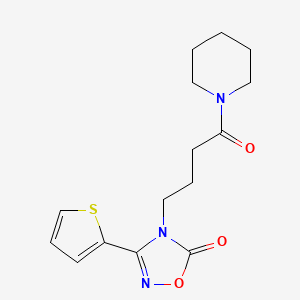![molecular formula C13H21N3O B6624764 N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide acts as a selective inhibitor of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the activity of this receptor, N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide can modulate a variety of physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of cancer and inflammation. Additionally, N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have significant effects on the central nervous system, including the modulation of dopamine release and the regulation of sleep.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has several advantages for use in lab experiments, including its high selectivity for the adenosine A2A receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide, including the development of more potent and selective inhibitors of the adenosine A2A receptor, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide and to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide involves several steps, starting with the reaction of 2-methyl-5-(3-methylbutyl)pyrazole with ethyl bromoacetate to form ethyl 2-methyl-5-(3-methylbutyl)pyrazole-3-carboxylate. This intermediate is then treated with lithium diisopropylamide to produce the corresponding lithium salt, which is subsequently reacted with cyclopropanecarboxylic acid chloride to form N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have significant effects on the central nervous system, including the modulation of pain, anxiety, and depression. Additionally, N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been investigated for its potential use in the treatment of cancer and inflammation.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9(2)4-7-11-8-12(16(3)15-11)14-13(17)10-5-6-10/h8-10H,4-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUPBTVDSHDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN(C(=C1)NC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)
![N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide](/img/structure/B6624721.png)
![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole](/img/structure/B6624742.png)
![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)